molecular formula C9H8BrF3O2 B1449658 1-(2-Bromoethoxy)-2-trifluoromethoxybenzene CAS No. 627902-11-8

1-(2-Bromoethoxy)-2-trifluoromethoxybenzene

Cat. No.: B1449658
CAS No.: 627902-11-8
M. Wt: 285.06 g/mol
InChI Key: BNUKKRVANQMSGD-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-2-trifluoromethoxybenzene is a useful research compound. Its molecular formula is C9H8BrF3O2 and its molecular weight is 285.06 g/mol. The purity is usually 95%.
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Biological Activity

1-(2-Bromoethoxy)-2-trifluoromethoxybenzene is an organic compound characterized by its unique functional groups, which include a bromoethoxy group and a trifluoromethoxy group. Its molecular formula is C9H8BrF3O2, and it has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The compound features a benzene ring substituted with both a bromoethoxy and a trifluoromethoxy group. These substitutions influence its reactivity and biological interactions. The presence of electron-withdrawing groups like trifluoromethoxy can enhance the compound's electrophilicity, potentially affecting its interaction with biological targets.

PropertyValue
Molecular FormulaC9H8BrF3O2
Molecular Weight295.09 g/mol
AppearanceColorless to yellow liquid
Purity≥ 95%

Research indicates that this compound may interact with various cellular proteins or enzymes, modulating their functions. The specific biochemical pathways involved are still under investigation, but preliminary studies suggest potential roles as an inhibitor or modulator in cellular processes.

Case Studies and Research Findings

  • Antimicrobial Activity : A study highlighted the compound's potential as an antimicrobial agent, showing efficacy against certain bacterial strains in vitro. The mechanism appears to involve disruption of bacterial cell wall synthesis, similar to other bromo-organic compounds that have demonstrated antibacterial properties .
  • Cancer Research : In cancer research, derivatives of this compound have been explored for their ability to inhibit tumor growth. For example, modifications to the trifluoromethoxy group have resulted in enhanced potency against specific cancer cell lines, suggesting that structural variations can significantly impact biological activity .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes involved in metabolic pathways. In particular, studies have focused on its effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism . This inhibition could lead to drug-drug interactions when used in conjunction with other pharmaceuticals.

Table 2: Summary of Biological Activities

Activity TypeFindings
AntimicrobialEffective against specific bacterial strains
AnticancerInhibits tumor growth in certain cancer cell lines
Enzyme InhibitionPotential inhibitor of cytochrome P450 enzymes

Properties

IUPAC Name

1-(2-bromoethoxy)-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O2/c10-5-6-14-7-3-1-2-4-8(7)15-9(11,12)13/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUKKRVANQMSGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCBr)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.